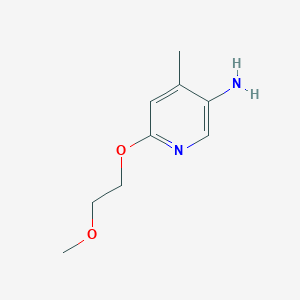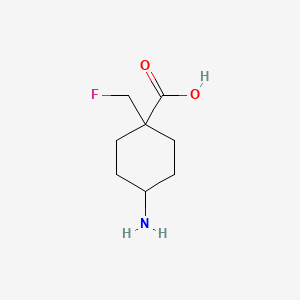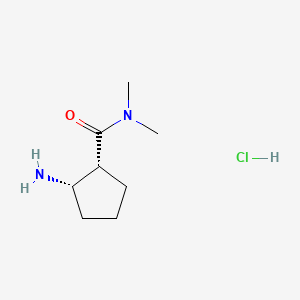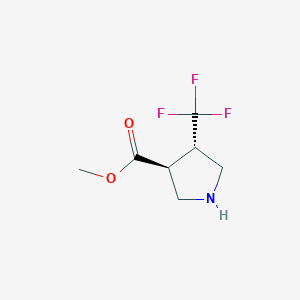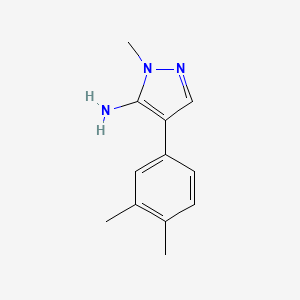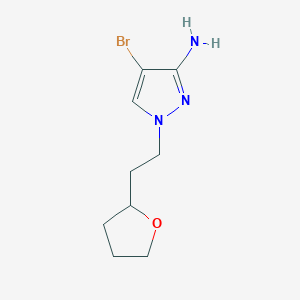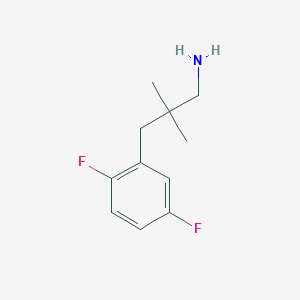
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amine group can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
- 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine
- 3-(2,5-Difluorophenyl)-1-phenylpropan-1-amine
Uniqueness
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C11H15F2N |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3 |
Clave InChI |
XVTJAQNSAQSQGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1)F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



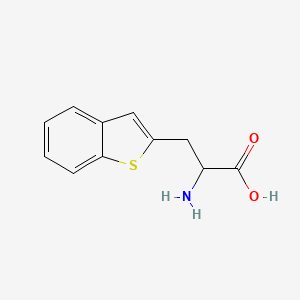
![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)
